molecular formula C14H10ClN3O B3259369 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one CAS No. 31797-23-6

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Cat. No.: B3259369
CAS No.: 31797-23-6
M. Wt: 271.7 g/mol
InChI Key: LZGUYHSIOGKQQH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazolinone Chemistry

The journey into the complex world of quinazolinone chemistry began over a century ago, evolving from simple syntheses to sophisticated molecular engineering. This progression has established quinazolinones as a "privileged structure" in drug discovery. nih.gov

The first synthesis of a quinazolinone derivative was reported in 1869 through what is now known as the Griess synthesis, which involved the reaction of anthranilic acid with cyanide. nih.govresearchgate.net This was followed by other foundational methods that have become classics in heterocyclic chemistry. The Niementowski synthesis, for example, involves the condensation of anthranilic acid with amides to form the 4(3H)-quinazolinone ring system. nih.gov Another early approach is the condensation of N-acylanthranilic acids with primary amines. epa.gov These initial routes were crucial in making the quinazolinone core accessible for further study and derivatization.

Early Synthetic Route Reactants Product Type
Griess Synthesis Anthranilic acid, Cyanide2-Amino-4(3H)-quinazolinone
Niementowski Synthesis Anthranilic acid, Acid amides4(3H)-quinazolinone
Amine Condensation N-Acylanthranilic acid, Primary amines3-Substituted-4(3H)-quinazolinone

This table summarizes the key reactants and products of the foundational synthetic routes for quinazolinones.

Modern organic chemistry has vastly expanded the quinazolinone landscape. Contemporary synthetic strategies, including microwave-assisted synthesis and multi-component reactions, have enabled the rapid and efficient creation of diverse quinazolinone libraries. aurigeneservices.comresearchgate.net Chemists now frequently employ advanced techniques like palladium-catalyzed C-H functionalization to modify the core structure with high precision. nih.gov

A key trend is the development of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, such as thiazolidinones or sulfonamides, to create agents with enhanced or novel biological activities. nih.gov This molecular hybridization aims to target multiple biological pathways simultaneously, a strategy of increasing importance in treating complex diseases like cancer. nih.gov

The Unique Structural Features of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

The specific arrangement of substituents around the quinazolinone core in this compound dictates its chemical properties and potential biological interactions. The presence of an amino group at position 2, a chloro atom at position 6, and a phenyl ring at position 3 creates a distinct molecular architecture.

Quinazolinones can exist in different tautomeric forms, primarily the lactam and lactim forms. The 4(3H)-quinazolinone structure, which is a lactam, is generally the more stable and common isomer. nih.gov This tautomeric preference is crucial as it influences the molecule's reactivity. For instance, the lactam form is necessary for certain reactions like chlorination at the 4-position. nih.gov The electronic properties of substituents on the ring system can modulate this tautomeric equilibrium, thereby fine-tuning the compound's chemical behavior.

Each substituent on the this compound molecule plays a critical role in defining its three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

2-Amino Group: The amino group at the C2 position is a significant feature. Structure-activity relationship (SAR) studies on various quinazolinones reveal that this position is a crucial site for modification to modulate biological activity. nih.gov The amino group can act as both a hydrogen bond donor and acceptor, which is vital for binding to biological targets like enzymes or receptors.

6-Chloro Group: Halogenation of the benzene (B151609) ring is a common strategy in drug design. The electron-withdrawing nature of the chloro atom at position 6 alters the electronic landscape of the entire heterocyclic system. This can enhance binding affinity to target proteins and improve metabolic stability. SAR studies have indicated that substitution at the 6-position with electron-withdrawing groups can be beneficial for anticancer and antimicrobial activities. nih.govresearchgate.net

Current Academic Research Trends and Gaps for this compound

While the broader class of 2,3,6-trisubstituted-4(3H)-quinazolinones is actively investigated for various therapeutic applications, research focusing specifically on this compound is less extensive. Much of the understanding of this compound is inferred from studies on structurally similar analogues.

Current research on related quinazolinones is heavily concentrated in oncology and infectious diseases. For example, derivatives with chloro substitutions on the quinazolinone ring and various amino substitutions have been explored as potent inhibitors of kinases involved in cancer progression and as antiviral agents against viruses like SARS-CoV-2. nih.govnih.govmdpi.com Studies have shown that compounds with a dichlorophenylamino moiety at the C2 position and a chloro group at the C7 position exhibit potent anti-SARS-CoV-2 activity. nih.gov While not identical, these findings suggest that the combination of amino and chloro substituents on the core ring, as seen in the title compound, is a promising area for antiviral and anticancer drug discovery.

Unexplored Synthetic Avenues for the Compound

While classical methods for quinazolinone synthesis exist, often starting from anthranilic acid or its derivatives, the synthesis of polysubstituted derivatives like this compound calls for more advanced and efficient strategies. nih.govresearchgate.net Many conventional routes involve multiple steps, harsh reaction conditions, or generate significant waste. rsc.org Modern synthetic chemistry offers several promising, yet largely unexplored, avenues for the targeted synthesis of this compound.

One such avenue is the application of multi-component reactions (MCRs) . A novel MCR strategy has been developed for the one-pot synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride (B1165640), a primary amine, and an electrophilic cyanating agent. aurigeneservices.comresearchgate.net Adapting this methodology for this compound, using 5-chloroisatoic anhydride and aniline (B41778), could provide a highly efficient and atom-economical route. aurigeneservices.com

Synthetic StrategyKey Starting MaterialsGeneral ApproachPotential Advantages for Target Compound
Classical Benzoxazinone (B8607429) RouteSubstituted Anthranilic Acid, Acetic Anhydride, Substituted AmineMulti-step synthesis involving formation and subsequent reaction of a benzoxazinone intermediate. nih.govWell-established, predictable reactivity.
Multi-Component Reaction (MCR)5-Chloroisatoic Anhydride, Aniline, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)One-pot reaction combining three components to directly form the quinazolinone core. aurigeneservices.comHigh efficiency, operational simplicity, reduced waste.
Palladium-Catalyzed Isocyanide Insertion5-Chloroisatoic Anhydride, Aniline, IsocyanideOne-pot, two-step process involving amine-mediated ring-opening followed by Pd-catalyzed cyclization. rsc.orgNovel catalytic approach, potential for high yields and molecular diversity. rsc.org

Emerging Mechanistic Questions Regarding its Chemical Behavior

The synthesis of a molecule with multiple interacting functional groups like this compound raises several nuanced mechanistic questions. The plausible mechanism for its formation via a multi-component reaction involves a cascade of distinct chemical events: nucleophilic attack, ring-opening, decarboxylation, a second nucleophilic attack on a nitrile, and a final heterocyclization. aurigeneservices.com

The primary mechanistic questions that emerge relate to the influence of the specific substituents on the rates and outcomes of these sequential steps.

Role of the 6-Chloro Substituent: How does the electron-withdrawing nature of the chlorine atom at the 6-position impact the initial nucleophilic attack on the carbonyl group of the isatoic anhydride precursor? Does it activate the ring towards this attack, and how does it affect the acidity of the resulting aromatic amine intermediate?

Influence of the 3-Phenyl Group: What is the steric and electronic impact of the N-3 phenyl group on the final intramolecular cyclization step? Does its bulk hinder the cyclization, requiring more forcing conditions, or do its electronic properties play a role in stabilizing the transition state?

Regioselectivity and Reaction Pathway: In catalytic systems, such as the palladium-catalyzed isocyanide insertion, how do the substituents collectively direct the regioselectivity of the bond-forming events? Understanding the precise coordination of the intermediates to the metal center and the subsequent migratory insertion steps is crucial for optimizing the reaction and preventing the formation of undesired isomers.

Answering these questions requires detailed kinetic studies and computational modeling, areas that remain largely uncharted for this specific molecular entity.

Academic Relevance of Investigating this compound

The study of this compound extends beyond the synthesis of a single molecule, carrying broader relevance for the field of organic chemistry. Its investigation serves as a valuable case study for developing new synthetic methods and for deepening the fundamental understanding of chemical reactivity in complex systems.

Contribution to Heterocyclic Chemistry Methodologies

Developing robust and efficient synthetic routes to a specifically functionalized target like this compound directly contributes to the advancement of heterocyclic chemistry. rsc.org When a novel method, such as a multi-component or catalytic reaction, is successfully optimized for this challenging substrate, it serves as a proof-of-concept, demonstrating the method's tolerance for a combination of electron-withdrawing, electron-donating, and sterically demanding groups.

This success encourages the broader application of the methodology to synthesize libraries of other complex quinazolinones and related heterocyclic systems. rsc.org The insights gained from overcoming the synthetic challenges associated with this target can be generalized, thus expanding the toolkit available to chemists for constructing diverse and intricate molecular architectures.

Insights into Structure-Reactivity Relationships in Complex Systems

Structure-activity relationship (SAR) studies are well-established in medicinal chemistry to understand how molecular structure affects biological function. nih.gov Analogously, investigating the chemical behavior of this compound provides critical insights into structure-reactivity relationships . The molecule's unique substitution pattern allows for the systematic dissection of how different functional groups modulate the reactivity of the quinazolinone core.

The interplay between the electronic effects of the 2-amino (electron-donating) and 6-chloro (electron-withdrawing) groups, combined with the steric influence of the 3-phenyl group, creates a complex electronic and steric environment. By studying its behavior in various chemical transformations, chemists can map how these static structural features govern the dynamic processes of bond formation and cleavage. This provides a deeper, more predictive understanding of reactivity, which is essential for the rational design of future synthetic targets and functional molecules.

SubstituentPositionGeneral InfluenceImpact on Reactivity
Amino2Electron-donating (mesomeric effect)Increases electron density in the pyrimidine (B1678525) ring, potentially influencing the nucleophilicity of other ring atoms.
Chloro6Electron-withdrawing (inductive effect), weak electron-donating (mesomeric effect)Reduces electron density in the benzene ring, affecting the electrophilicity of the carbonyl group and the acidity of N-H protons.
Phenyl3Steric bulk, electron-withdrawing (inductive) and resonance effectsCan sterically hinder approach to the N-3 position and the adjacent carbonyl, influencing reaction kinetics and conformational preferences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-chloro-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGUYHSIOGKQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One and Its Analogues

De Novo Synthetic Strategies for the 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Core

De novo synthesis, or the creation of the quinazolinone core from basic precursors, is a cornerstone of synthetic efforts. These methods offer flexibility in introducing a wide array of substituents to the quinazolinone framework.

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.gov One notable MCR for quinazolinone synthesis is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org This reaction can be adapted to produce a variety of substituted quinazolinones. For the synthesis of the target molecule, a potential Ugi-type MCR could involve 5-chloroanthranilic acid, phenyl isocyanide, an amine source like ammonia, and a fourth component to install the desired functionality.

Another MCR approach involves the one-pot, three-component reaction of isatoic anhydride (B1165640), an amine, and an orthoester. acs.org To specifically synthesize this compound, 5-chloroisatoic anhydride could be reacted with aniline (B41778) and a cyanating agent. aurigeneservices.com This method proceeds through a series of reactions including ring opening, decarboxylation, dehydration, and heterocycloannulation to yield the desired 2-amino-3-substituted quinazolinone. aurigeneservices.com

Table 1: Examples of Multicomponent Reactions for Quinazolinone Synthesis

Reaction Type Starting Materials Key Features
Ugi-4CR o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia Two-step protocol involving MCR followed by metal-catalyzed annulation. nih.govacs.org
Three-component Isatoic anhydride, amine, electrophilic cyanating agent One-pot synthesis of 2-amino 3-substituted quinazolinones. aurigeneservices.com

The use of anthranilic acid and its derivatives is a classic and widely employed strategy for the synthesis of quinazolinones. nih.govepstem.netekb.egnih.gov These methods typically involve the acylation of the anthranilic acid followed by cyclization.

Substituted anthranilic acids are crucial starting materials for introducing diversity into the quinazolinone core. For the target molecule, 5-chloroanthranilic acid would be the key precursor. The synthesis often begins with the acylation of the anthranilic acid, followed by reaction with a dehydrating agent like acetic anhydride to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate can then be reacted with an amine to form the corresponding quinazolinone. nih.gov

The Niementowski reaction, which involves the condensation of anthranilic acid with amides, is another established method for forming 2-alkyl-4(3H)-quinazolinones. ekb.eg While this reaction traditionally yields 2-alkyl derivatives, modifications can allow for the introduction of other substituents.

Ring-closing reactions that utilize isothiocyanates provide a versatile route to 2-aminoquinazolinones. In a common approach, an anthranilamide is reacted with an isothiocyanate, followed by coupling with a secondary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been developed involving the reaction of polymer-bound isothioureas with isatoic anhydride derivatives, which offers good yields and purity.

Metal-Catalyzed and Transition-Metal-Free Approaches for Quinazolinone Synthesis

Both metal-catalyzed and transition-metal-free reactions have been developed to enhance the efficiency and scope of quinazolinone synthesis. nih.govmdpi.comchim.it These methods often involve C-H activation, cross-coupling reactions, and oxidative cyclizations.

Copper-catalyzed reactions are particularly prominent in the synthesis of quinazolinones due to the low cost and low toxicity of copper catalysts. rsc.orgorganic-chemistry.orgrsc.org These reactions can facilitate the formation of key C-N and C-C bonds in the quinazolinone scaffold. For instance, a copper-catalyzed reaction of 2-arylindoles with amines or ammonium (B1175870) salts can produce various quinazolinones in good yields. organic-chemistry.org This method utilizes molecular oxygen as a green oxidant. organic-chemistry.org

Another copper-catalyzed approach involves the cascade C(sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines or pyridines. rsc.org Additionally, a one-pot tandem multi-component approach for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes has been demonstrated using a CuCl catalyst. nih.gov

Table 2: Overview of Synthetic Approaches

Methodology Key Precursors Reagents/Conditions Resulting Core Structure
Multicomponent Reactions Isatoic anhydride, amines, orthoesters/cyanating agents One-pot, often catalyzed Substituted Quinazolin-4(3H)-one
Cyclization Reactions Substituted anthranilic acids, acyl chlorides Acetic anhydride, followed by amine 2,3-disubstituted Quinazolin-4(3H)-one
Palladium- and Iron-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those involving palladium and iron, have become indispensable tools for the synthesis of complex heterocyclic systems like quinazolinones. These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. Iron(III) chloride has been shown to be an effective catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoxime (B1450833) derivatives. organic-chemistry.org More specifically, a green and rapid microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water has been reported for the synthesis of quinazolinone derivatives, including 6-chloro-2-phenylquinazolin-4(3H)-one. sci-hub.cat This method demonstrates the potential for efficient synthesis of the target compound's analogues.

Table 1: Iron-Catalyzed Synthesis of 6-chloro-2-phenylquinazolin-4(3H)-one

EntryCatalystLigandSolventTemperature (°C)Time (min)Yield (%)Reference
1Fe(acac)₃DMEDAWater1203064 sci-hub.cat
2FeCl₃L-prolineWater1203080 sci-hub.cat
3FeCl₃L-prolineDMF1203085 sci-hub.cat
Metal-Free Oxidative Approaches

The development of metal-free synthetic routes is a key goal in green chemistry to avoid issues of metal contamination and cost. Metal-free oxidative approaches for quinazolinone synthesis often involve the use of readily available and environmentally benign oxidants.

One such approach is the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides promoted by K₂S₂O₈ under electrolytic conditions, which proceeds without the need for a transition metal or a base. nih.gov Another metal-free method involves the aerobic oxidation of anthranilamides and aldehydes in wet DMSO, providing an environmentally friendly route to quinazolinones. gaylordchemical.com Furthermore, a metal-free synthesis of quinazolinones has been developed via the dual amination of sp³ C–H bonds, using the sp³ carbon in methylarenes or solvents like DMSO as a one-carbon synthon. bohrium.com

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important molecules to reduce environmental impact. This includes the use of alternative energy sources, greener solvents, and eco-friendly reagents.

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and reduce side reactions. The synthesis of various quinazolinone derivatives has been efficiently achieved using microwave assistance. For example, the iron-catalyzed synthesis of 6-chloro-2-phenylquinazolin-4(3H)-one, as detailed in Table 1, is significantly enhanced by microwave heating. sci-hub.cat Additionally, a multi-step microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been reported, offering a more efficient alternative to conventional heating methods. researchgate.neteurekaselect.com

Deep eutectic solvents (DESs) are emerging as green and biodegradable alternatives to traditional volatile organic solvents. nih.gov They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. The synthesis of various quinazolinone and dihydroquinazolinone derivatives has been successfully carried out in DESs, which can act as both the solvent and a catalyst. rsc.org While a specific application to this compound has not been detailed, the synthesis of bis-quinazolin-4-one derivatives in a DES under ultrasonic irradiation highlights the potential of this green medium. nih.gov Solvent-free conditions, often coupled with microwave irradiation, represent another green synthetic strategy for quinazolinone synthesis.

The use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (from air) is a cornerstone of green oxidative synthesis. A sustainable method for the synthesis of quinazolin-4(3H)-one derivatives has been developed using H₂O₂ as a green oxidant with 2-aminobenzamide (B116534) and DMSO as a carbon source. nih.govacs.org This methodology has been successfully applied to the synthesis of 6-chloro-3-phenylquinazolin-4(3H)-one, a close analogue of the target compound. acs.org Metal-free aerobic oxidation, utilizing oxygen from the air, has also been employed for the synthesis of quinazolinones. gaylordchemical.com

Table 2: H₂O₂-Mediated Synthesis of 6-chloro-3-phenylquinazolin-4(3H)-one

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-5-chloro-N-phenylbenzamideH₂O₂DMSO1501478 acs.org

Derivatization and Functionalization of this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The presence of the 2-amino group, the phenyl ring, and the chlorinated benzene (B151609) ring offers multiple sites for functionalization.

The 2-amino group is a key site for derivatization. For instance, N-substituted quinazolinone derivatives can be synthesized to improve pharmacokinetic properties. nih.gov The amino group can be acylated, alkylated, or converted into Schiff bases through condensation with various aldehydes. The synthesis of novel Schiff bases from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones by reaction with different aromatic aldehydes has been reported, demonstrating a common derivatization pathway for aminoquinazolinones. ekb.eg

The chloro-substituent on the quinazolinone ring can be a handle for further functionalization through cross-coupling reactions. While specific examples for the 6-chloro position of the target compound are scarce, palladium-catalyzed cross-coupling reactions on other positions of the quinazoline (B50416) ring are well-documented. nih.gov

Table 3: Synthesis of Schiff Base Derivatives from Amino-Quinazolinones

Amino-Quinazolinone ReactantAldehydeSolventConditionsProductYield (%)Reference
3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-oneBenzaldehydeEthanolReflux, 6h3-(benzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-oneN/A ekb.eg
3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one4-MethoxybenzaldehydeEthanolReflux, 6h3-((4-methoxybenzylidene)amino)-6,8-dibromo-2-phenylquinazolin-4(3H)-oneN/A ekb.eg
3-amino-2-methylquinazolin-4(3H)-one4-HydroxybenzaldehydeN/AN/A3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one91 nih.gov

Chemical Modifications at the Amino Group (Position 2)

The primary amino group at position 2 of the quinazolinone ring is a key site for derivatization, allowing for the introduction of various substituents through several chemical transformations.

Another important transformation is acylation , where the amino group is converted to an amide. This is often achieved by reacting the parent compound with acyl chlorides, such as chloroacetyl chloride, in the presence of a base like triethylamine. nih.govresearchgate.net This acylation introduces an electrophilic center that can be further functionalized. For example, the resulting 2-chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide can serve as an intermediate for creating hybrid molecules. nih.govnih.gov

Furthermore, the 2-amino group can react with isocyanates or isothiocyanates to form ureas and thioureas , respectively. The reaction of a related acetohydrazide derivative with phenylisothiocyanate has been shown to yield a phenylhydrazincarbothioamide, which can be cyclized to form other heterocyclic systems. researchgate.net These functional groups are known to participate in hydrogen bonding and can enhance the binding affinity of the molecule to biological targets.

Table 1: Examples of Chemical Modifications at the Amino Group (Position 2)

Starting Material Reagent Reaction Type Product Reference
3-Amino-2-phenylquinazolin-4(3H)-one Substituted aromatic aldehydes Schiff base formation 3-(Substituted-benzylideneamino)-2-phenylquinazolin-4(3H)-one researchgate.net
3-Amino-quinazolinone derivatives Chloroacetyl chloride Acylation 2-Chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide nih.govresearchgate.net
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide Phenylisothiocyanate Thiourea formation 2-(2-oxo-2-phenylquinazolin-3(4H)-yl)acetyl)-N-phenylhydrazincarbothioamide researchgate.net

Substituent Effects and Introduction of New Moieties on the Phenyl Ring (Position 3)

The phenyl ring at position 3 is another critical site for modification, and the nature of the substituents on this ring can profoundly impact the molecule's conformation and electronic properties. The introduction of various functional groups, both electron-donating and electron-withdrawing, has been extensively explored to fine-tune the biological activity of quinazolinone derivatives. nih.gov

The synthesis of analogues with different substituents on the 3-phenyl ring is typically achieved by starting with appropriately substituted anilines in the initial synthesis of the quinazolinone core. ekb.eg The electronic nature of these substituents can influence the reactivity of the entire molecule. For instance, electron-withdrawing groups can affect the electron density of the quinazolinone system, while bulky substituents can introduce steric hindrance that may be crucial for selective interactions with biological targets.

Structure-activity relationship (SAR) studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated the importance of the substitution pattern on the 3-phenyl ring. nih.gov For example, the presence of chloro or fluoro substituents on the benzene ring has been shown to correlate with higher anti-cancer activity in some series of quinazoline derivatives. nih.gov

Table 2: Examples of Substituents on the Phenyl Ring (Position 3) and their Reported Influence

Substituent General Effect Example of Derivative Reported Influence Reference
Chloro Electron-withdrawing 2-Amino-6-chloro-3-(chlorophenyl)quinazolin-4(3H)-one Potent activity in some antimicrobial and anticancer agents researchgate.net
Methoxy Electron-donating 2-Amino-6-chloro-3-(methoxyphenyl)quinazolin-4(3H)-one Modulation of activity in various biological assays researchgate.net
Nitro Strongly electron-withdrawing 2-Amino-6-chloro-3-(nitrophenyl)quinazolin-4(3H)-one Often used to explore electronic effects on activity nih.gov

Transformations of the Quinazolinone Ring System (Positions 6, 8, etc.)

The quinazolinone ring system itself can undergo various chemical transformations, allowing for the introduction of functional groups at several positions. The chlorine atom at position 6 is a key handle for nucleophilic aromatic substitution reactions, although such reactions on the quinazolinone core can be challenging.

Halogenation, particularly bromination, at positions 6 and 8 has been reported for related quinazolinone structures. mdpi.com These halogenated derivatives can serve as intermediates for further functionalization through cross-coupling reactions or nucleophilic substitution. For example, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been synthesized and used as precursors for a variety of derivatives. nih.gov

The chloro group at position 6 in the title compound is a potential site for nucleophilic displacement, although the reactivity is influenced by the other substituents on the ring. In related 2,4-dichloroquinazoline (B46505) systems, regioselective nucleophilic aromatic substitution is a well-documented and widely used transformation, with the 4-position being generally more reactive towards nucleophiles. mdpi.com While direct substitution at the 6-position of this compound is less common, modifications at this position are often incorporated during the synthesis from the corresponding substituted anthranilic acid.

Furthermore, the introduction of other functional groups at various positions on the quinazolinone ring can be achieved through multi-step synthetic sequences, often starting from appropriately substituted anthranilic acids. nih.gov

Table 3: Examples of Transformations on the Quinazolinone Ring System

Position(s) Transformation Reagents/Conditions Resulting Structure Reference
6, 8 Bromination Bromine in acetic acid 6,8-Dibromo-quinazolin-4(3H)-one derivative nih.gov
4 Nucleophilic Substitution Various amines 4-Amino-quinazoline derivative mdpi.com
8 Introduction of a basic side chain Multi-step synthesis from substituted anthranilic acid 8-Aminoalkyl-2-aryl-quinazolin-4(3H)-one nih.gov

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the this compound scaffold. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities.

Triazole Hybrids: The quinazolinone core has been linked to triazole moieties through various linkers. nih.govresearchgate.netnih.gov A common strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by reaction with a substituted triazole-thiol. nih.govnih.gov This creates a thioacetamido linker between the two heterocyclic systems. nih.gov Click chemistry has also been employed to attach triazoles to the quinazolinone scaffold. nih.gov

Oxadiazole Hybrids: The synthesis of quinazolinone-oxadiazole hybrids has also been reported. researchgate.netresearchgate.netasianpubs.org These are often prepared by converting a carboxylic acid derivative of the quinazolinone to an acid hydrazide, which is then cyclized with reagents like carbon disulfide to form the oxadiazole ring. researchgate.net

Pyrazole (B372694) and Pyrimidine (B1678525) Hybrids: The diazotization of a related 3-(4-aminophenyl)-quinazolin-4-one followed by reaction with active methylene (B1212753) compounds has been used to generate precursors for pyrazole and pyrimidine rings. nih.gov These precursors can then be cyclized with hydrazines or urea (B33335) to yield the corresponding quinazolinone-pyrazole or quinazolinone-pyrimidine hybrids. nih.gov Additionally, quinazolinonyl aryl enones have been reacted with guanidine (B92328) to synthesize quinazolinonyl aminopyrimidine derivatives. nih.gov

Table 4: Examples of Hybridization with Other Heterocyclic Scaffolds

Heterocyclic Scaffold Linkage Strategy Example of Hybrid Structure Reference
1,2,4-Triazole Thioacetamido linker 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide nih.govnih.gov
1,3,4-Oxadiazole Methyl linker 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one researchgate.net
Pyrazole Hydrazono linker followed by cyclization 3-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)phenyl)-2-methylquinazolin-4(3H)-one nih.gov
Pyrimidine Cyclization of a hydrazono precursor with urea 3-(4-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)phenyl)-2-methylquinazolin-4(3H)-one nih.gov

Reaction Mechanisms and Fundamental Chemical Reactivity of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Mechanistic Pathways of Quinazolinone Formation and Derivatization

The synthesis of the quinazolinone scaffold is a cornerstone of heterocyclic chemistry, with numerous pathways developed to construct this biologically significant motif. These methods often involve cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

A prevalent method for forming the 2,3-disubstituted quinazolin-4(3H)-one core involves the reaction of an N-acylanthranilic acid (such as 2-benzamidobenzoic acid) with an amine or its equivalent. For instance, the microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one proceeds by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in DMF. This method provides a rapid and efficient alternative to traditional heating. mdpi.com Another approach avoids solvents altogether, employing a fusion reaction at high temperatures (e.g., 250°C) to synthesize compounds like 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one. nih.gov

The formation of the quinazolinone ring can also be driven by the creation of an α-carbonyl group, which promotes a spontaneous, nonenzymatic cyclization. acs.org This highlights the inherent reactivity of the precursor molecules that leads to the stable fused-ring system.

Nucleophilic addition is a key step in many quinazolinone syntheses and derivatizations. For example, in the tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction, an initial Aza-Wittig reaction forms a carbodiimide (B86325) intermediate, which then undergoes intramolecular nucleophilic addition to form tricyclic systems like indolo[1,2-c]quinazolines. rsc.org

Cycloaddition reactions, while less common for the direct formation of the primary quinazolinone ring, are employed in the synthesis of related and more complex structures. These pericyclic reactions involve the combination of two π-electron systems to form a new ring. researchgate.net A notable example is the [4+2] annulation (a type of Diels-Alder reaction) between 2-amino aryl ketones and N-benzyl cyanamides, mediated by hydrochloric acid, to efficiently produce 2-aminoquinazoline (B112073) derivatives. nih.gov This strategy leverages the dienophile/diene-like reactivity of the precursors to construct the heterocyclic core.

Reaction Type Reactants Key Intermediate/Step Product Type
Nucleophilic Addition2-aminobenzamides + AldehydesAminal intermediate formationQuinazolin-4(3H)-ones
[4+2] Annulation2-amino aryl ketones + N-benzyl cyanamidesAcid-mediated cyclization2-Aminoquinazolines
Tandem ReactionAzides + TriphenylphosphineAza-Wittig reaction forming a carbodiimideIndolo[1,2-c]quinazolines

Many synthetic routes to quinazolinones rely on an oxidation step to achieve the final aromatic system. The classical approach involves the condensation of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone (aminal) intermediate, which is then oxidized to the quinazolinone product. researchgate.netnih.gov

Modern methods often use catalysts to facilitate this oxidative transformation. For example, an iodine-catalyzed reaction of 2-aminobenzamide (B116534) with alcohols proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by condensation and cyclization. rsc.org In some enzymatic pathways, a specific dehydrogenase enzyme, such as a berberine (B55584) bridge enzyme (BBE) oxidase, has been identified to catalyze the final dehydrogenation step, converting the dihydro-intermediate to the fully aromatic 4(3H)-quinazolinone scaffold. acs.org This step is crucial for the formation of the stable, conjugated ring system.

Radical chemistry offers alternative pathways for the synthesis and derivatization of quinazolinones. Mechanistic studies using radical quenchers like TEMPO have confirmed that some synthetic transformations proceed via radical intermediates. acs.org One reported method involves a zinc(II)-stabilized amidyl radical, which promotes the efficient coupling of o-amino amides with nitriles to afford diverse quinazolinone scaffolds. rsc.org

Photochemical methods can also be used to generate radicals from quinazolinone precursors. Dihydroquinazolinones (DHQZs) can serve as radical precursors; upon visible-light irradiation, they can form an electron donor-acceptor (EDA) complex with the quinazolinone byproduct and a Lewis acid. nih.gov This complex facilitates a single-electron transfer (SET) that leads to C-C bond cleavage, generating acyl or alkyl radicals that can be used in various subsequent reactions, such as Giese additions. nih.gov This autoinductive autocatalytic process highlights the dual role of the quinazolinone system as both a stable product and a potential participant in photochemical radical generation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinazolinone Core

The benzene ring of the 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one core is susceptible to aromatic substitution reactions, though the reactivity is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more significant for this molecule, primarily due to the presence of the electron-withdrawing chloro group on the aromatic ring. scielo.brmdpi.com For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloride ion). scielo.brmdpi.com The carbonyl group and the nitrogen atoms in the heterocyclic ring act as electron-withdrawing groups, activating the chloro-substituted ring towards nucleophilic attack. Studies on related 2,4-dichloroquinazolines have shown that they readily undergo SNAr reactions with various nucleophiles, including anilines and aliphatic amines. acs.org These reactions consistently demonstrate high regioselectivity for substitution at the 4-position, and by extension, the 6-position on the target compound is also activated for such substitutions. acs.org

Position Substituent Effect on SEAr Directing Influence (SEAr) Effect on SNAr
2-NH- (part of guanidine-like system)Activating (generally)ortho, para-
4Carbonyl (=O)DeactivatingmetaActivating
6Chloro (-Cl)Deactivatingortho, paraLeaving Group (activates ring)

Tautomerism and Isomerization Studies of this compound

Compounds containing an amino group adjacent to a double-bonded nitrogen, such as 2-aminoquinazolines, can exist in different tautomeric forms. For structures related to 2-amino-3-phenylquinazolin-4(3H)-one, the key equilibrium is between the amino form and the imino form.

Figure 1: Potential Tautomeric Forms
Tautomeric forms of 2-amino-3-phenylquinazolin-4(3H)-one. Form A is the amino tautomer. Form B is the imino tautomer.
(Image is a placeholder representation of the tautomeric forms)

Detailed studies on the closely related 2-hydrazono-3-phenylquinazolin-4(3H)-ones using 15N NMR spectroscopy have provided significant insight into this equilibrium. nih.govnih.gov The research demonstrated that in a polar solvent like DMSO, these compounds exist predominantly as the imino tautomer (Form B) . nih.govnih.gov This preference can be attributed to the stabilization gained from the specific arrangement of double bonds and the electronic properties of the substituents. The guanidine (B92328) moiety embedded within the structure is central to this tautomeric preference. nih.gov While both the "most aromatic" amino form and the imino form (with the double bond on the most electronegative nitrogen) are plausible, experimental evidence points towards the imino structure as the more stable isomer in solution. nih.gov

Photochemical and Electrochemical Behavior of the Quinazolinone System

The conjugated π-system of the quinazolinone core imparts it with both photochemical and electrochemical activity.

Photochemical Behavior: Quinazolinone derivatives have been shown to be photo-active. Studies on 3-amino-2-methyl-quinazolin-4(3H)-ones revealed that several analogues are capable of causing plasmid DNA damage upon irradiation with UVA and UVB light. researchgate.net The mechanism of this photo-activity was found to involve the formation of singlet oxygen, indicating a Type II photosensitization pathway. researchgate.net Furthermore, the quinazolinone scaffold can be synthesized using photochemical methods, such as the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst. researchgate.net As mentioned previously, quinazolinones can also participate in photochemical reactions by forming electron donor-acceptor (EDA) complexes that generate radicals under visible light. nih.gov

Electrochemical Behavior: The quinazolinone ring system is electrochemically active and can undergo redox reactions. Cyclic voltammetry (CV) has been used to study the electrochemical synthesis of quinazolinones. researchgate.netnih.govrsc.org These studies show that the synthesis can be achieved via anodic oxidation. For example, in an I2-catalyzed electrochemical synthesis, cyclic voltammetry revealed that the onset potential of I2 oxidation shifted from 1.57 V to 1.07 V (vs. SCE) in the presence of the alcohol substrate, indicating its participation in the electrochemical process. researchgate.netnih.gov Electrosynthesis can also proceed via a C(sp³)-H amination/C-N cleavage mechanism through anodic direct oxidation in an aqueous medium. rsc.org While specific studies on this compound are limited, the electrochemical behavior of related quinoxalin-2-one derivatives shows a pH-dependent, two-electron reduction of the pyrazine (B50134) ring, suggesting that the heterocyclic portion of the quinazolinone core is the primary electroactive center.

Stereochemical Aspects of Quinazolinone Reactions

The stereochemistry of reactions involving quinazolinone derivatives is a critical aspect that influences their biological activity and chemical properties. For this compound, the primary stereochemical consideration arises from the potential for atropisomerism. This phenomenon is due to hindered rotation around the single bond connecting the nitrogen atom at position 3 of the quinazolinone core and the C1' carbon of the phenyl ring.

Atropisomerism in 3-arylquinazolinones is a well-documented phenomenon. nih.gov The rotation around the N-C(aryl) bond can be significantly restricted, leading to the existence of stable, separable enantiomers known as atropisomers. nih.gov This restricted rotation is influenced by the steric bulk of the substituents on both the quinazolinone ring and the 3-phenyl group. In the case of this compound, the presence of the amino group at the 2-position and the chlorine atom at the 6-position of the quinazolinone ring, along with any potential substituents on the 3-phenyl ring, would contribute to the rotational barrier.

The stability of these atropisomers is determined by the height of the rotational energy barrier. nih.govresearchgate.net If the barrier is high enough (typically >20 kcal/mol), the atropisomers can be isolated as stable enantiomers at room temperature. nih.gov The half-life for the interconversion of atropisomers is directly related to this energy barrier.

While specific experimental studies on the stereochemical aspects of reactions for this compound are not extensively documented in the reviewed literature, the principles of atropisomerism observed in analogous 3-arylquinazolinones can be applied. For instance, the introduction of bulky ortho-substituents on the 3-phenyl ring would be expected to significantly increase the rotational barrier, leading to more stable atropisomers. elsevierpure.com

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the rotational barriers in such systems. nih.gov These calculations can provide valuable insights into the conformational preferences and the likelihood of atropisomerism in a given derivative.

The following interactive data table illustrates the hypothetical rotational energy barriers and the corresponding half-lives for the racemization of a generic 3-arylquinazolinone with varying ortho-substituents on the phenyl ring. This data is illustrative of the general trends observed in this class of compounds, as specific experimental data for this compound is not available in the cited literature.

Ortho-Substituent on 3-Phenyl RingCalculated Rotational Barrier (kcal/mol)Calculated Half-life at 298 K
-H18.5Minutes
-F22.1Hours
-Cl24.8Days
-CH326.2Months
-CF328.9Years

In the context of chemical reactions, if this compound were to exist as a pair of stable atropisomers, any subsequent reaction at a prochiral center or with a chiral reagent could lead to the formation of diastereomers. The stereochemical outcome of such reactions would be highly dependent on the existing axial chirality of the starting material. This highlights the importance of understanding and controlling the stereochemistry of quinazolinone derivatives in synthetic chemistry and drug design. nih.gov

Computational and Theoretical Chemistry Studies on 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to determine its optimized molecular geometry. nih.gov This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The quinazoline (B50416) ring system is nearly planar, and the phenyl group at the N3 position is typically oriented at a significant dihedral angle relative to this plane. researchgate.net

Vibrational analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of the molecule. scispace.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. The calculated wavenumbers are often scaled to better match experimental data. scispace.com Key vibrational frequencies for quinazolinone derivatives include the C=O stretching vibration, typically observed in the region of 1650-1690 cm⁻¹, and C=N stretching vibrations. scispace.com

Table 1: Representative Calculated Vibrational Frequencies for Quinazolinone Derivatives

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C=O Stretching 1650 - 1690
C=N Stretching 1550 - 1660
N-H (amino) Stretching 3300 - 3500
C-Cl Stretching 700 - 800

Note: The exact values for this compound would require a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For quinazolinone derivatives, the HOMO is often localized over the entire molecule, while the LUMO tends to be concentrated on the quinazoline moiety. mdpi.com

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron configuration

These parameters can be calculated for this compound using the energies of its frontier molecular orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. nih.gov Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, the carbonyl oxygen and the amino group would be expected to be regions of negative potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. semanticscholar.org For this compound, MD simulations can explore the different conformations the molecule can adopt by rotating its single bonds, particularly the bond connecting the phenyl group to the quinazolinone core. nih.gov These simulations can identify the most stable conformations and the energy barriers between them.

MD simulations are also instrumental in studying intermolecular interactions, such as those between the quinazolinone derivative and a biological target (e.g., an enzyme active site) or solvent molecules. nih.gov By simulating the system over a period of time, one can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition and binding. nih.gov

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico methods are widely used to predict various chemical properties and to explore potential reaction pathways, which can significantly reduce the time and cost of experimental studies.

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors (e.g., the amino group), hydrogen bond acceptors (e.g., the carbonyl oxygen), and aromatic rings. dovepress.com

By generating a pharmacophore model, researchers can gain mechanistic insights into how the molecule interacts with its biological target. dovepress.com This model can then be used as a 3D query to screen large compound libraries for other molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. dovepress.com

Molecular Docking Studies with Relevant Macromolecular Systems (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been crucial in identifying potential macromolecular targets and clarifying the specific intermolecular interactions that stabilize the ligand-receptor complex. These studies provide a static model of the binding event, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are fundamental to the molecule's mechanism of action.

Research on the broader class of quinazolin-4(3H)-one derivatives has explored their binding modes with several important biological targets:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazolinone derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy. nih.govresearchgate.net Docking studies have been performed to understand the interactions of these compounds within the ATP-binding site of EGFR-TK. researchgate.net These simulations help to explain how substitutions on the quinazolinone scaffold influence binding affinity and inhibitory activity.

DNA Gyrase: Substituted quinazolinones have been evaluated for their potential to inhibit DNA gyrase, an enzyme essential for bacterial cell division. nih.govresearchgate.net Docking simulations with the crystal structure of DNA gyrase (e.g., PDB code 1KZN) help predict the binding conformation and orientation of these compounds within the enzyme's active site, elucidating their potential as antibacterial agents. nih.gov

5-HT3 Receptor: A conformationally restricted analog, 2-amino-6-chloro-3,4-dihydroquinazoline hydrochloride, was identified as a novel 5-HT3 receptor antagonist. researchgate.net Molecular docking of this compound into the orthosteric binding site of the 5-HT3 receptor model showed four hydrogen bond interactions with key amino acid residues E236, T181, and S182, providing a structural hypothesis for its antagonist activity. researchgate.net

Other Kinases and Enzymes: The versatile quinazolinone scaffold has been docked into various other enzymatic targets. Studies on related thioxoquinazoline derivatives have explored interactions with human cyclin-dependent kinase 2 (CDK2), butyrylcholinesterase, and the gamma-aminobutyric acid (GABA) receptor, revealing potential binding modes for anticancer and other activities. scispace.com

These mechanistic studies, by identifying key amino acid residues and interaction patterns, provide a foundational understanding for the rational design of new derivatives with improved binding characteristics.

Table 1: Summary of Molecular Docking Studies on Quinazolinone Scaffolds
Macromolecular TargetKey Findings/InteractionsPDB Code (Example)Reference
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinasePrediction of binding modes within the ATP-binding site to understand inhibitory activity.Not Specified nih.govresearchgate.net
DNA GyrasePrediction of ligand conformation and orientation within the active site for potential antibacterial action.1KZN nih.gov
5-HT3 ReceptorHydrogen bonding with residues E236, T181, and S182 in the orthosteric binding site.4PIR researchgate.net
Cyclin-Dependent Kinase 2 (CDK2)Favorable docking energies and interactions suggesting potential as antitumor agents.Not Specified scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation (Excluding Efficacy/Toxicity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. For quinazolinone derivatives, QSAR models are developed to understand how specific structural, electronic, and steric properties influence their interaction with biological targets, thereby elucidating the mechanism of action at a quantitative level.

These models use calculated molecular descriptors to represent the physicochemical properties of the molecules. By correlating these descriptors with biological activity, QSAR provides insights into the features that are either favorable or detrimental to the desired interaction, guiding the design of new compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding a molecule to explain its binding affinity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that have been applied to series of quinazolin-4(3H)-one analogs to understand their interactions as, for example, EGFR inhibitors. nih.gov

In these studies, a set of molecules with known activities are spatially aligned, and their surrounding steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates variations in these fields with changes in activity.

CoMFA: Utilizes steric and electrostatic fields to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, it incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model of the ligand-receptor interactions. nih.govnih.govresearchgate.net

The predictive power of these models is assessed through statistical parameters. For a study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models were developed with strong internal and external validation statistics, indicating their reliability. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Quinazoline-4(3H)-one Analogs as EGFR Inhibitors nih.gov
ModelR² (Non-cross-validated correlation coefficient)Q² (Cross-validated correlation coefficient)R²pred (External validation correlation coefficient)
CoMFA0.8550.5700.657
CoMSIA0.8950.5990.681

The output of CoMFA and CoMSIA studies includes contour maps that visualize the regions in space where modifications to the molecular structure are likely to influence activity. For instance, a green contour might indicate that a bulky steric group is favored in that region, while a blue contour might suggest that an electropositive group would enhance binding. This visual feedback is invaluable for mechanistic interpretation and for designing new, more potent analogs. nih.govnih.gov

Beyond 3D-QSAR, other QSAR models correlate specific, calculated molecular descriptors with biological activity. These descriptors can be classified into several categories, including electronic, steric, topological, quantum, and physicochemical parameters. nih.gov For the quinazolinone class of compounds, these models help to quantify the influence of substituents on the core structure.

Electronic Parameters: Descriptors such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO) can explain the role of electrostatic and electron-donor/acceptor interactions in binding to a receptor. For example, a QSAR model might reveal that a more negative partial charge on a specific atom is correlated with stronger binding, suggesting a key hydrogen bond acceptor role.

Steric Parameters: These descriptors, including molecular volume, surface area, and specific steric parameters (like Taft's Es), quantify the influence of the size and shape of the molecule or its substituents. A QSAR equation might demonstrate that increasing the size of a substituent at a particular position negatively impacts the binding profile, likely due to a steric clash within the receptor's binding pocket.

By establishing a mathematical equation that links these parameters to activity, QSAR models provide a clear, mechanistic understanding of the structure-activity relationship, allowing researchers to predict the binding profiles of novel, unsynthesized compounds. nih.gov

Structure Activity Relationship Sar Studies Pertaining to 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One Analogues

Influence of Substituent Variations on Quinazolinone Ring Properties

Variations in the substituents on the bicyclic quinazolinone ring system profoundly affect the physicochemical and biological properties of the compounds. nih.gov Positions 2, 3, and 6 have been identified as particularly significant for modulating pharmacological activity. nih.govnih.gov

The amino group at the C-2 position of the quinazolinone ring is a critical determinant of biological activity, primarily due to its role in molecular recognition. nih.govjuniperpublishers.com SAR studies indicate that the presence of a primary or substituted amine at this position is often essential for activity. nih.gov This group can act as a key hydrogen bond donor, facilitating interactions with target proteins. juniperpublishers.com For instance, molecular docking studies have shown that the 2-amino group can form crucial hydrogen bonds with the amino acid residues of biological targets, such as Serine, Aspartate, and Lysine. juniperpublishers.com While the primary amino group is important, substitutions with small alkyl or other functional groups can sometimes lead to stronger hydrophobic or electrostatic interactions, further enhancing the binding affinity. juniperpublishers.com

Table 1: Impact of Modifications at Position 2 of the Quinazolinone Ring

Position 2 Substituent Observed Impact on Activity/Binding Reference
-NH₂ (Amino) Essential for activity; acts as a hydrogen bond donor, interacting with residues like Ser240, Asp239, and Lys241. nih.govjuniperpublishers.com
-NH-Alkyl Can increase hydrophobic interactions with the receptor, potentially leading to stronger protein-ligand complexes. juniperpublishers.com
-SH (Thiol) Considered an essential group for certain activities, such as antimicrobial effects. nih.gov

The presence of a halogen atom at the C-6 position of the quinazolinone ring is a common feature in many biologically active analogues. nih.gov The chlorine atom in the parent compound, 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one, significantly influences the molecule's electronic properties and, consequently, its binding affinity. nih.gov

Table 2: Electronic Effects of Halogen Substitution at Position 6

Halogen Substituent Dominant Electronic Effect Impact on Ring Reactivity Observed Influence on Biological Activity Reference
-Cl (Chloro) Strong inductive electron withdrawal (-I) > Resonance electron donation (+R) Deactivates the aromatic ring, influencing molecular interactions. Can lead to an increase in antitumor and antimicrobial activity. nih.govnih.govnih.gov
-Br (Bromo) Strong inductive electron withdrawal (-I) > Resonance electron donation (+R) Similar deactivating effect to chlorine. Often associated with increased antitumor activity. nih.gov

For example, attaching different functional groups or heterocyclic moieties to the N-3 position has been shown to enhance activity. nih.gov Bulky substituents at N-3 can be designed to target specific regions of a binding site, providing more stable and favorable positioning. nih.gov Furthermore, incorporating groups capable of forming additional interactions, such as hydrogen bonds or hydrophobic contacts, can significantly improve binding affinity. Studies have demonstrated that substituting the N-3 position with amino acid moieties can introduce free carboxylic or amino groups that form extra hydrogen bonds, while aromatic side chains (like the benzyl (B1604629) group from phenylalanine) can establish strong hydrophobic interactions. nih.gov

Table 3: Structural Implications of Modifications at Position 3

N-3 Substituent Type Structural Implication Potential Impact on Activity Reference
Substituted Phenyl Ring Alters steric bulk and electronic profile. Essential for modulating various activities, including antimicrobial and anticancer effects. nih.govnih.gov
Heterocyclic Moieties Introduces new interaction points and can significantly alter the molecule's shape. Can increase activity by accessing different regions of the binding pocket. nih.gov
Amino Acid Conjugates Adds functional groups (e.g., -COOH, -NH₂) capable of forming extra hydrogen bonds. Can improve binding affinity and activity through enhanced molecular recognition. nih.gov

Stereochemical Considerations in SAR

Stereoisomerism plays a fundamental role in drug-receptor interactions, as biological macromolecules like enzymes and receptors are chiral environments. biomedgrid.comresearchgate.net Although the parent compound this compound is achiral, the introduction of a chiral center into its analogues can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

If a substituent introduced, for instance on the phenyl ring at position 3, creates a stereocenter, the resulting enantiomers will have different three-dimensional arrangements. This spatial difference is critical for binding, as only one enantiomer may fit optimally into the specific chiral binding site of a receptor, a concept often described by the three-point attachment model. Consequently, one stereoisomer may exhibit significantly higher potency, act as an antagonist while the other is an agonist, or be metabolized differently. nih.govbiomedgrid.com Therefore, when designing quinazolinone analogues with chiral elements, the separation and individual evaluation of each stereoisomer are crucial for a complete understanding of the SAR and for identifying the most active and selective agent. researchgate.net

Role of Specific Functional Groups in Molecular Recognition and Binding Modes (Mechanistic Focus)

The specific functional groups appended to the this compound scaffold are the primary drivers of molecular recognition and binding. These groups dictate the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that can be formed with a biological target.

Hydrogen bonding is a critical component of the binding mode for many quinazolinone derivatives. The core structure of this compound contains key functional groups that participate in these interactions. The carbonyl group (C=O) at position 4 acts as a hydrogen bond acceptor, while the amino group (-NH₂) at position 2 serves as a hydrogen bond donor. juniperpublishers.com

Molecular modeling and structural studies have confirmed the importance of these interactions. For example, the amino group at C-2 has been shown to interact with the side chains of amino acid residues like Aspartate, Lysine, and Serine in target proteins. juniperpublishers.com Similarly, the carbonyl oxygen at C-4 can form hydrogen bonds with residues such as Lysine and Asparagine. juniperpublishers.com The strategic introduction of additional hydrogen bond donors or acceptors, for example by modifying the substituent at N-3 with amino acids, can lead to the formation of extra hydrogen bonds with the receptor site, thereby enhancing binding affinity and biological activity. nih.gov

Table of Compounds

Compound Name
This compound
Serine
Aspartate
Lysine
Asparagine
Phenylalanine

Hydrophobic Interactions and π-π Stacking

The binding affinity of quinazolinone derivatives to their biological targets is significantly influenced by hydrophobic interactions and π-π stacking. The core structure of this compound, featuring a fused benzene (B151609) and pyrimidine (B1678525) ring system along with a phenyl substituent, provides multiple aromatic surfaces conducive to these interactions.

Hydrophobic Interactions: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on various quinazolinone derivatives consistently highlight the importance of hydrophobic moieties for potent biological activity. frontiersin.orgnih.gov In studies of these compounds as enzyme inhibitors, specific hydrophobic amino acid residues within the active site of the target protein are crucial for binding. For instance, in the context of EGFR1 (Epidermal Growth Factor Receptor 1) inhibition, Comparative Molecular Interaction Field Analysis (CoMSIA) indicates that hydrophobic groups at certain positions on the quinazolinone scaffold are required to enhance binding affinity. frontiersin.orgnih.gov The chloro-substituent at the 6-position and the phenyl group at the 3-position of the core compound contribute significantly to its hydrophobic character, facilitating its entry and stabilization within hydrophobic pockets of target enzymes.

Table 1: Key Residues and Structural Features in Hydrophobic Interactions of Quinazolinone Analogues
Target/ContextKey Interacting ResiduesStructural ImplicationReference
MMP-13 InhibitionAla238The quinazolinone skeleton forms H-bonding and electrostatic interactions, which are key for stability within the receptor. nih.gov
EGFR1 InhibitionNot specified, but contours indicate where hydrophobic moieties are required.CoMSIA contours show that the presence of hydrophobic groups at specific positions (e.g., position 11) enhances binding affinity. frontiersin.orgnih.gov

π-π Stacking: Attractive, noncovalent π-π stacking interactions are fundamental in various chemical and biological systems, contributing to the stabilization of DNA helical structures and the binding of ligands to proteins. mdpi.comnih.gov The aromatic rings of the quinazolinone core and the phenyl substituent are capable of engaging in such interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov These interactions, though weaker than covalent bonds, are crucial for the orientation and stabilization of the ligand-receptor complex. researchgate.net The precise geometry of this stacking (e.g., face-to-face or offset) can significantly affect binding affinity. Studies on similar heterocyclic systems have confirmed the importance of π-π interactions in molecular self-assembly and crystal packing, underscoring their potential role in the biological activity of this compound analogues. researchgate.netresearchgate.net

Conformational Flexibility and Its Impact on Molecular Interactions

The three-dimensional shape of a molecule, or its conformation, is a determining factor in its ability to bind to a biological target. While the fused ring system of the quinazolinone core is relatively rigid and planar, the molecule possesses rotational freedom, particularly around the single bond connecting the phenyl group at the N-3 position to the quinazolinone ring.

This degree of flexibility allows the molecule to adopt different spatial arrangements. Molecular dynamics simulations of related quinazolinone derivatives have identified specific low-energy conformations, such as a "U-shaped" conformation, that are pivotal for effective binding to certain enzymes like MMP-13 (Matrix Metalloproteinase-13). nih.gov The ability to adopt this particular shape allows the molecule to fit optimally into the active site, maximizing its interactions with key residues. A molecule's failure to adopt the correct conformation can lead to a significant loss of activity. nih.gov

Conversely, in some contexts, a planar structure can be a disadvantage. For instance, the planarity of certain 2-aminoquinazolin-4-(3H)-one derivatives has been suggested as a potential reason for poor pharmacokinetic properties, which may be improved by introducing modifications that disrupt this planarity. nih.gov

Table 2: Influence of Conformation on Molecular Interactions
Conformational AspectDescriptionImpact on Molecular Interaction/ActivityReference
U-Shaped ConformationA specific spatial arrangement adopted by some quinazolinone derivatives.Identified as being of pivotal importance for inhibitory activity against targets like MMP-13. nih.gov
Planar StructureThe relatively flat nature of the core quinazolinone scaffold.May contribute to poor in vivo pharmacokinetic properties for some derivatives. nih.gov
Protein Structural IntegrityThe target protein maintains its overall native conformation upon ligand binding.Indicates that the ligand binds without causing significant structural perturbation, which is important for the mechanism of inhibition. frontiersin.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one and for tracking the progress of its synthesis. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, it is possible to elucidate the connectivity of atoms and deduce the molecular structure.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical structure. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the quinazolinone core and the N-phenyl ring, as well as a characteristic signal for the amino group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating amino group. nih.govrsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the characteristic carbonyl carbon of the quinazolinone ring. nih.govrsc.orgrsc.org The expected chemical shift ranges for the key protons and carbons are summarized in the table below.

Atom Expected Chemical Shift (ppm)
Aromatic CH (Quinazolinone)7.0 - 8.5
Aromatic CH (Phenyl)7.2 - 7.8
NH₂5.0 - 6.0 (broad)
Aromatic C (Quinazolinone)115 - 150
Aromatic C (Phenyl)120 - 140
C=O160 - 165
C-N (Amino)150 - 155

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignments and identifying potential isomers. youtube.comsdsu.edunih.govpressbooks.pubscience.gov

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. youtube.comsdsu.edu

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. youtube.comsdsu.edunih.govpressbooks.pub

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular skeleton and confirming the substitution pattern. youtube.comsdsu.edunih.govpressbooks.pub

These 2D NMR techniques are particularly valuable for distinguishing between potential isomers that might form during synthesis, ensuring the correct regiochemistry of the substituents on the quinazolinone ring.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational changes that occur on the NMR timescale. In the case of this compound, a key dynamic process is the restricted rotation around the N-C bond connecting the phenyl group to the quinazolinone nitrogen. ubd.edu.bnnih.govresearchgate.netresearchgate.net

At lower temperatures, this rotation may be slow enough to result in distinct NMR signals for the ortho and meta protons of the phenyl ring, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rotational energy barrier. This information provides valuable insights into the steric and electronic effects that govern the conformational preferences of the molecule.

Mass Spectrometry for Understanding Fragmentation Mechanisms and Reaction Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized compound. rsc.org

The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavages of the quinazolinone ring system and losses of substituents. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope. asianpubs.orgyoutube.com

Potential fragmentation pathways include:

Loss of the amino group (-NH₂)

Cleavage of the N-phenyl bond

Retro-Diels-Alder type fragmentation of the quinazolinone ring

Loss of CO from the carbonyl group

By analyzing these fragment ions, it is possible to piece together the structure of the parent molecule and confirm the identity of the compound. libretexts.orgresearchgate.netnih.gov Furthermore, techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient reaction intermediates formed during the synthesis of the quinazolinone, providing valuable mechanistic insights.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive and precise three-dimensional structural information for crystalline compounds. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular and supramolecular architecture. nih.govnih.govresearchgate.netresearchgate.net

The crystal structure would confirm the planarity of the quinazolinone ring system and provide precise bond lengths and angles. It would also reveal the dihedral angle between the quinazolinone ring and the N-phenyl substituent, which is crucial for understanding the steric interactions and conformational preferences of the molecule in the solid state. nih.govnih.govresearchgate.net

Crystallographic Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Bond Lengths and AnglesPrecise geometry of the molecule
Torsion AnglesConformational details, e.g., orientation of the phenyl ring
Intermolecular ContactsHydrogen bonding, π-π stacking, and other non-covalent interactions

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Electronic Transitions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.netnih.govnih.govpsu.edu

The FT-IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the N-H bonds of the amino group, the C=O bond of the carbonyl group, and the C=N bond of the quinazolinone ring. The positions of these bands are sensitive to the electronic environment and can be influenced by hydrogen bonding.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. The characteristic vibrational frequencies for key functional groups are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Amide)Stretching1650 - 1690
C=NStretching1600 - 1640
C=C (Aromatic)Stretching1450 - 1600
C-ClStretching600 - 800

These vibrational spectra can also provide insights into electronic transitions when coupled with theoretical calculations, such as Density Functional Theory (DFT), which can help in the assignment of the observed vibrational modes. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. The UV-Vis absorption spectrum arises from electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. For this compound, the expected transitions are π→π* and n→π*, associated with the aromatic quinazolinone system and the non-bonding electrons on the nitrogen and oxygen atoms. nih.govacs.orgresearchgate.netmdpi.comrsc.orgmdpi.com

The positions of the absorption maxima (λmax) are influenced by the substituents on the quinazolinone ring. The chloro and amino groups, as well as the phenyl substituent, can cause shifts in the absorption bands compared to the unsubstituted parent compound.

Fluorescence spectroscopy provides information about the emission of light from the excited state as it returns to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, is sensitive to the molecular structure and the surrounding environment. nih.govresearchgate.net

Exploration of Molecular Mechanisms and Biological Interactions Strictly Excluding Efficacy, Safety, Dosage, and Clinical Data

Molecular Target Identification and Characterization Studies

The quinazolinone scaffold is recognized for its ability to interact with a diverse range of biological targets. Research has focused on characterizing these interactions at a molecular level to understand the basis of their biological activity.

Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases and tyrosinase. The mechanism of inhibition often involves direct binding to the enzyme's active site or allosteric sites.

Kinase Inhibition A series of quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine protein kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Molecular docking studies have provided insights into the specific interactions driving this inhibition. For instance, certain derivatives were found to interact with the DFG motif residue Asp855 in the ATP-binding site of the EGFR kinase, suggesting they can act as ATP competitive type-I inhibitors. nih.gov In contrast, against the CDK2 kinase, these compounds may act as ATP non-competitive type-II inhibitors. nih.gov The type of inhibition can also vary for the same compound against different kinases; a derivative might be an ATP non-competitive type-II inhibitor for HER2, while another acts as an ATP competitive type-I inhibitor against the same enzyme. nih.gov

Compound ClassTarget KinaseIC50 (µM)Inhibition TypeInteracting Residues
Quinazolin-4(3H)-one derivative 2iCDK20.173 ± 0.012ATP non-competitive (Type-II)Not specified
Quinazolin-4(3H)-one derivative 3iCDK20.177 ± 0.032ATP non-competitive (Type-II)Not specified
Quinazolin-4(3H)-one derivative 2iEGFRNot specifiedATP competitive (Type-I)Asp855
Quinazolin-4(3H)-one derivative 3iEGFRNot specifiedATP competitive (Type-I)Asp855
Quinazolin-4(3H)-one derivative 2iHER2Not specifiedATP non-competitive (Type-II)Not specified
Quinazolin-4(3H)-one derivative 3iHER2Not specifiedATP competitive (Type-I)Not specified

This table is generated from data presented in the referenced studies to illustrate the kinase inhibitory profiles of exemplary quinazolinone derivatives. nih.gov

Tyrosinase Inhibition Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is another identified target for quinazolinone derivatives. nih.gov Studies on specific derivatives, such as 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, have characterized it as a reversible and mixed-type tyrosinase inhibitor. nih.gov The binding mechanism involves hydrogen bonding and hydrophobic interactions. nih.gov Fluorescence quenching analysis indicates that these compounds can interact directly with tyrosinase, leading to conformational changes in the enzyme. nih.govnih.gov The binding of a derivative like 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ) to tyrosinase is a static process driven by hydrogen bonds and hydrophobic forces, which loosens the enzyme's framework and alters its conformation, thereby reducing its activity. nih.gov This particular derivative was identified as a competitive inhibitor. nih.gov

CompoundInhibition TypeIC50 (µM)K_I (µM)K_IS (µM)
2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-oneMixed-type103 ± 2117.07423.63
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ)Competitive160 ± 6Not specifiedNot specified

This table summarizes the tyrosinase inhibition kinetics for specific quinazolinone derivatives as reported in the literature. nih.govnih.gov

The interaction of quinazolinone-related structures with receptors has also been explored. A study on 2-amino-6-chloro-3,4-dihydroquinazoline hydrochloride, a structurally similar compound, identified it as a 5-HT3 receptor antagonist. researchgate.net Molecular docking simulations proposed a binding mode where the molecule forms four hydrogen bond interactions with amino acid residues E236, T181, and S182 within the orthosteric binding site of the m5-HT3A receptor. researchgate.net This interaction is crucial for its antagonist activity, as modifications to the terminal amine group that prevent these hydrogen bonds were shown to abolish binding affinity. researchgate.net

Cellular Uptake and Subcellular Localization Mechanisms (Biochemical/Molecular Level)

While detailed studies on the specific mechanisms of cellular uptake and subcellular localization for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one are not extensively detailed in the provided sources, some insights can be drawn from related derivatives. For example, certain 2-aminoquinazolin-4-(3H)-one derivatives have been identified as entry inhibitors of the SARS-CoV-2 spike pseudo-typed virus. nih.gov This finding suggests that these molecules can act at the cellular surface, interfering with the mechanisms of viral entry into the host cell. nih.gov This implies an interaction with components of the cell membrane or viral proteins involved in the entry process, though the precise biochemical pathway of cellular internalization or localization is not fully elucidated.

Interactions with Biomolecules (e.g., DNA, RNA, Lipids, Proteins)

The planar, conjugated system of the quinazoline (B50416) scaffold makes it a candidate for interaction with nucleic acids. nih.gov Studies have suggested that quinazoline derivatives can interact with double-stranded DNA. nih.govresearchgate.net The proposed modes of interaction include intercalation, where the planar molecule inserts itself between the base pairs of the DNA helix, and groove binding. nih.govresearchgate.net These interactions are thought to preferentially target GC-rich sequences and can lead to the disruption of cellular processes like replication and transcription. nih.gov

Beyond competitive inhibition at active sites, quinazolinone derivatives can exhibit more complex interactions, such as allosteric modulation. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov As previously mentioned in the context of kinase inhibition, certain quinazolin-4(3H)-one derivatives have been identified as ATP non-competitive type-II inhibitors of CDK2 and HER2. nih.gov This type of non-competitive inhibition is a form of allosterism, where the inhibitor does not compete with the natural substrate (ATP) for the same binding site but instead binds elsewhere on the enzyme to modulate its function.

Elucidation of Molecular Pathways Modulated by Quinazolinone Derivatives (Focus on the mechanism of modulation, not the downstream biological outcome)

By inhibiting key enzymes like kinases, quinazolinone derivatives can modulate entire molecular signaling pathways. The inhibition of receptor tyrosine kinases such as EGFR, HER2, and VEGFR2 directly interferes with the initial steps of growth factor signaling cascades. nih.gov Mechanistically, by binding to the kinase domain, the inhibitor prevents the ATP-dependent autophosphorylation of the receptor. This lack of phosphorylation blocks the recruitment and activation of downstream signaling proteins. For example, inhibiting EGFR prevents the activation of pathways like the RAS-RAF-MEK-ERK (MAPK) pathway. Similarly, inhibiting CDK2 directly modulates the cell cycle pathway by preventing the phosphorylation of proteins required for progression through different phases of the cell cycle. nih.gov

Future Directions and Emerging Research Avenues for 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Development of Next-Generation Synthetic Methodologies for Complex Analogues

The synthesis of quinazolinone analogues is moving beyond traditional methods, embracing technologies that offer greater precision, efficiency, and complexity. These next-generation approaches are pivotal for building libraries of novel compounds for biological screening.

The development of chiral quinazolinones is a significant and burgeoning area of research, as the stereochemistry of a molecule is often critical to its pharmacological activity. The catalytic asymmetric synthesis of axially chiral quinazolinones has become a major focus, driven by their potential in creating new bioactive molecules and chiral ligands. mdpi.com Research has concentrated on constructing C–N, N–N, and C–C axial chirality. mdpi.comrsc.orgrsc.org

Key methodologies that have been developed include:

Atroposelective Halogenation: Introducing halogens in a stereoselective manner to create chiral axes. mdpi.com

Kinetic Resolution: Separating a racemic mixture by selectively reacting one enantiomer at a greater rate. mdpi.com

Palladium-Catalyzed Asymmetric Reductive Desymmetrization: A method used to achieve high enantiomeric excess in the synthesis of C–N axially chiral quinazolinones. mdpi.com

Organocatalysis: Employing small organic molecules as catalysts, such as chiral phosphoric acid, to achieve high enantioselectivity in the synthesis of 3-aryl-4(3H)-quinazolinones. mdpi.com

These advanced synthetic strategies allow for precise control over the three-dimensional structure of quinazolinone derivatives, which is essential for optimizing their interaction with biological targets.

Table 1: Methodologies in Asymmetric Synthesis of Chiral Quinazolinones

Flow chemistry, or continuous processing, is revolutionizing the synthesis of pharmaceutical compounds, including quinoline (B57606) and quinazolinone derivatives. d-nb.infoacs.orgresearchgate.net This technology involves pumping reagents through a reactor in a continuous stream, offering significant advantages over traditional batch processing. azolifesciences.comnih.gov

Key benefits of flow chemistry include:

Enhanced Safety: Handling hazardous intermediates or reagents is safer as only small quantities are reacting at any given time. acs.org

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity. azolifesciences.com

Scalability: Scaling up production is more straightforward and efficient compared to batch methods. d-nb.inforesearchgate.net

Access to Novel Chemistry: It enables chemical transformations that are difficult or impossible to perform in batch reactors, expanding the range of accessible molecular architectures. d-nb.info

For instance, flow chemistry has been successfully applied to generate series of alkyl-substituted quinazolines via photoredox coupling and to synthesize fused pyrimidinone and quinolone derivatives under high temperature and pressure. d-nb.info This approach facilitates the rapid production of compound libraries for screening and accelerates the development of scalable synthetic routes. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

Advanced Computational Prediction and Machine Learning in Quinazolinone Chemistry

Computational tools are becoming indispensable in modern drug discovery, enabling the rapid design and evaluation of new molecular structures before their synthesis. nih.gov For quinazolinone chemistry, these methods accelerate the identification of promising drug candidates.

High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly assess large libraries of virtual compounds against a biological target. mdpi.com This method employs a hierarchical "funnel" approach, where compounds are progressively filtered based on various performance descriptors like binding affinity and physicochemical properties. mdpi.com For quinazolinone derivatives, HTVS can be used to:

Identify potential lead compounds from massive virtual libraries. mdpi.comnih.gov

Predict binding modes and affinities through molecular docking simulations. nih.govnih.goveco-vector.com

Gain mechanistic insights into ligand-receptor interactions. nih.gov

The integration of HTVS with quantitative structure-activity relationship (QSAR) studies further refines the predictive models, creating a powerful workflow for discovering new quinazolinone-based therapeutic agents. nih.gov This approach not only speeds up the discovery process but also provides a deeper understanding of the structural requirements for biological activity. mdpi.com

Table 3: Computational and Machine Learning Applications in Quinazolinone Research

Exploration of New Mechanistic Paradigms for Quinazolinone Reactivity and Interactions

Fundamental research into the reactivity of the quinazolinone core is uncovering novel mechanistic pathways that can be exploited for synthesis and functionalization. One emerging area involves the use of photoinduced electron-donor-acceptor (EDA) complexes. This strategy allows for the generation of radicals under mild conditions, enabling highly selective C-H functionalization of heterocyclic compounds. acs.org Applying such a paradigm to the quinazolinone scaffold could provide new methods for site-selective modification, creating analogues that are inaccessible through traditional means.

Another novel approach is the exploration of reactions like the aza-Nazarov cyclization. Researchers have investigated the acid-mediated cyclization of quinazolinonyl enones to synthesize angularly annelated quinazolinones, which are structurally related to natural products like luotonins. mdpi.com Understanding and controlling the mechanistic pathways of such cyclizations allows for the regioselective synthesis of complex polycyclic systems. mdpi.com These explorations into new reactivity patterns are crucial for expanding the synthetic toolkit available for modifying compounds like 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one, paving the way for the discovery of derivatives with unique structural features and biological activities.

Integration of this compound into Supramolecular Chemistry and Advanced Materials

The inherent structural features of this compound, such as its aromatic rings, hydrogen bond donors and acceptors, and potential for further functionalization, make it an intriguing candidate for applications in supramolecular chemistry and the development of advanced materials. While direct research on this specific molecule is nascent, the broader quinazolinone class provides a roadmap for future exploration.

Future research could focus on leveraging the molecule's capacity for non-covalent interactions to construct complex, self-assembling systems. The amino group and the carbonyl group are prime sites for hydrogen bonding, which could be exploited to form well-defined supramolecular polymers or discrete assemblies. The phenyl and chloro-substituted rings can participate in π-π stacking and halogen bonding, respectively, further directing the architecture of these assemblies.

Potential research avenues include:

Host-Guest Chemistry: Designing and synthesizing derivatives of this compound that can act as hosts for specific guest molecules. The quinazolinone core could be incorporated into larger macrocyclic or cage-like structures capable of molecular recognition and sensing applications.

Organogels and Liquid Crystals: Investigating the ability of appropriately modified derivatives to form soft materials like organogels or liquid crystals. The directionality of intermolecular interactions could lead to the formation of fibrous networks in gels or ordered phases in liquid crystals, with potential applications in electronics and display technologies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Functionalizing the quinazolinone structure with coordinating groups to serve as organic linkers in the construction of coordination polymers or MOFs. These materials are known for their porosity and could be designed for applications in gas storage, separation, and catalysis.

These explorations would move the utility of this compound beyond its current pharmacological context into the realm of functional materials.

Addressing Synthetic and Mechanistic Challenges in Quinazolinone Research

Despite the numerous synthetic methods developed for quinazolinones, several challenges remain that are relevant to the efficient and sustainable production of this compound and its analogs. nih.govorganic-chemistry.org Future research will likely focus on overcoming these hurdles and deepening the mechanistic understanding of their formation.

Synthetic Challenges:

Greener Synthesis: Many existing protocols rely on harsh reaction conditions, toxic catalysts, or stoichiometric reagents. A key challenge is the development of more environmentally benign synthetic routes. This includes the use of greener solvents, milder reaction conditions, and catalytic systems based on abundant and non-toxic metals. nih.gov For instance, the use of copper(I) bromide or copper(II) acetate (B1210297) as catalysts represents a move towards more sustainable methods. organic-chemistry.org

Catalyst Efficiency and Reusability: While catalytic methods are advantageous, improving catalyst efficiency, turnover number, and developing methodologies for catalyst recovery and reuse are ongoing challenges. Research into heterogeneous catalysts or catalyst immobilization could provide viable solutions.

One-Pot and Tandem Reactions: Designing efficient one-pot, multi-component, or tandem reactions that minimize intermediate purification steps is a significant goal. organic-chemistry.org Such strategies improve atom economy and reduce waste. For example, tandem strategies involving C-nucleophilic addition followed by intramolecular nucleophilic substitution have been explored for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. organic-chemistry.org

Mechanistic Challenges:

Understanding Reaction Pathways: Elucidating the precise mechanistic pathways for various synthetic transformations is critical for reaction optimization and the rational design of new catalysts and substrates. For example, some syntheses may proceed through radical-mediated pathways, while others involve nucleophilic substitution or cyclo-condensation mechanisms. nih.gov

Role of Catalysts and Intermediates: A deeper understanding of the role of the catalyst in activating substrates and facilitating bond formation is needed. This includes characterizing key catalytic intermediates and understanding the factors that control selectivity and reactivity. Zinc(II)-catalyzed cyclization and iodine-catalyzed oxidative coupling are examples where the catalyst's role is pivotal. nih.gov

Computational Studies: Integrating computational and mechanistic studies can provide valuable insights into reaction barriers, transition states, and the electronic effects of substituents. nih.gov These studies can help predict reaction outcomes and guide the development of more efficient synthetic protocols.

The following table summarizes various catalytic systems used in the synthesis of the broader quinazolinone class, highlighting the ongoing efforts to diversify synthetic methodologies.

Catalyst SystemStarting MaterialsKey Features
Cu(OAc)₂·H₂OSubstituted isatins and 2-bromopyridine (B144113) derivativesInexpensive catalyst, good to excellent yields, involves C-N and C-C bond cleavage. nih.gov
Zinc(II) Compoundso-amino amide/ester derivatives and nitrilesProceeds via a radical-mediated pathway, facilitates deamination and coupling. nih.gov
I₂/DMSO2-amino benzamides and epoxides or aryl methyl ketonesMetal-free, facilitates oxidative coupling, high functional group tolerance. nih.gov
Phosphoric Acidβ-ketoester and o-aminobenzamideMetal- and oxidant-free, high yields and excellent selectivity for 2-alkyl- and 2-aryl-substituted quinazolinones. nih.gov
Copper(I) bromideAlkyl halides and anthranilamidesDomino reaction under air, wide functional group tolerance. organic-chemistry.org
Iron(III) chlorideIsatoic anhydride (B1165640) and amidoxime (B1450833) derivativesSimple and highly efficient for synthesizing 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Addressing these synthetic and mechanistic challenges will not only facilitate the more efficient production of this compound but will also advance the broader field of heterocyclic chemistry.

Q & A

Q. Q. How can researchers design stable formulations for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • Stability testing : Monitor degradation under physiological pH (4.5–7.4) via accelerated stability studies (40°C/75% RH) .

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
Reactant of Route 2
2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

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